フェノプロフェンカルシウム二水和物

概要

説明

Fenoprofen calcium is a nonsteroidal, anti-inflammatory, antiarthritic drug . It’s used for symptomatic relief for rheumatoid arthritis, osteoarthritis, and mild to moderate pain . It’s also known as an arylacetic acid derivative .

Synthesis Analysis

Fenoprofen calcium can be synthesized using a green, large-scale method with simple Calcium (II) Carbonate and water . Another clean production method involves a series of reactions starting with m-phenoxyphenylethyl ethanol reacting with thionyl chloride to produce m-phenoxybenzyl chloride .

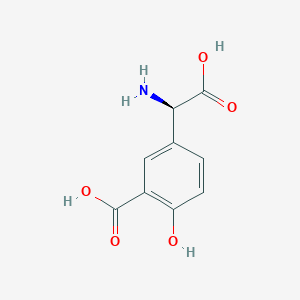

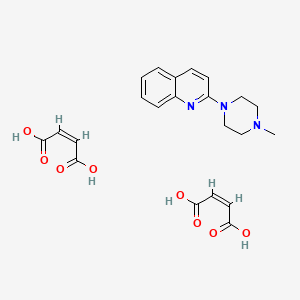

Molecular Structure Analysis

Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . The (S)-enantiomer has the desired pharmacological action, whereas the ®-isomer is less active .

Physical And Chemical Properties Analysis

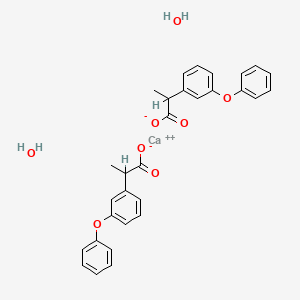

Fenoprofen calcium has a molecular weight of 558.64 and a chemical formula of C30H30CaO8 . It’s a white crystalline powder, soluble in alcohol (95%) to the extent of approximately 15 mg/mL at 25°C, slightly soluble in water, and insoluble in benzene .

科学的研究の応用

合成

フェノプロフェンカルシウム二水和物は、単純な炭酸カルシウム(II)と水を使用して、グリーンで、大規模な方法で合成できます . この方法は、アセトンやエタノールなどの有機溶媒ではなく、水を使用するため、環境に優しいです .

製薬用途

フェノプロフェンカルシウム二水和物は、非ステロイド性、抗炎症性、抗リウマチ薬です . それは水にわずかに溶解し、軽度から中等度の痛みを和らげるために推奨されています。 推奨される用量は、4〜6時間ごと経口で200mgです .

薬物送達システム

フェノプロフェンカルシウム二水和物は、ヒドロキシプロピルメチルセルロース (HPMC) やエチルセルロース (EC) などのポリマーと組み合わせて、薬物送達システムを作成できます . これらのシステムは、薬物の溶解効率を高め、治療効果を延長し、副作用の頻度を減らすことができます .

COX-1とCOX-2の阻害

フェノプロフェンは、炎症や痛みに関与する酵素であるCOX-1とCOX-2を阻害します . これは、関節リウマチや変形性関節症などの状態の治療に臨床的に役立ちます .

脂肪酸酸化の阻害

フェノプロフェンは、インビトロで脂肪酸酸化を阻害することが示されています . これは、代謝研究や代謝性疾患の治療に潜在的に影響を与える可能性があります。

ペルオキシソーム増殖

フェノプロフェンは、インビボでペルオキシソーム増殖因子として作用します . ペルオキシソームは、脂質代謝や有害物質の解毒など、多くの重要な生物学的プロセスに関与する細胞内小器官です。

作用機序

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Fenoprofen inhibits the activity of COX-1 and COX-2 enzymes, thereby decreasing the synthesis of prostaglandins . This inhibition is thought to be the primary mechanism through which Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects .

Biochemical Pathways

By inhibiting the COX enzymes, Fenoprofen disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Fenoprofen is rapidly absorbed when administered orally, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which can influence its distribution within the body . The major urinary metabolites of Fenoprofen are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide .

Result of Action

The inhibition of prostaglandin synthesis by Fenoprofen leads to a reduction in inflammation, pain, and fever . This makes it effective for the relief of the signs and symptoms of rheumatoid arthritis and osteoarthritis, as well as for the relief of mild to moderate pain .

Action Environment

The action of Fenoprofen can be influenced by various environmental factors. For instance, it has been observed that Fenoprofen is highly bound to plasma proteins . Therefore, other drugs that also bind to plasma proteins could potentially compete with Fenoprofen for these binding sites, thereby affecting its action .

Safety and Hazards

Fenoprofen calcium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects include upset stomach, constipation, nausea, drowsiness, dizziness, or blurred vision .

生化学分析

Biochemical Properties

Fenoprofen calcium dihydrate is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . It is highly bound to plasma proteins and is pharmacologically similar to aspirin . It interacts with enzymes involved in prostaglandin synthesis, specifically inhibiting the enzyme needed for biosynthesis .

Cellular Effects

Fenoprofen calcium dihydrate exerts its effects on various types of cells, primarily by decreasing inflammation, pain, and fever . It likely achieves this through the inhibition of cyclooxygenase (COX-2) activity and prostaglandin synthesis . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This inhibition decreases the enzyme needed for the biosynthesis of prostaglandins, which play key roles in inflammation, pain, and fever responses .

Temporal Effects in Laboratory Settings

The effects of Fenoprofen calcium dihydrate can change over time in laboratory settings. For instance, NSAIDs like Fenoprofen calcium dihydrate have been associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with the duration of use .

Dosage Effects in Animal Models

In animal models, the effects of Fenoprofen calcium dihydrate have been shown to vary with different dosages . For instance, it successfully alleviated pain and inflammation in a rodent model of endometriosis . High doses could potentially lead to toxic or adverse effects, although specific studies on this aspect are limited.

Metabolic Pathways

Fenoprofen calcium dihydrate is involved in metabolic pathways related to prostaglandin synthesis . It interacts with enzymes involved in this pathway, specifically inhibiting the enzyme needed for prostaglandin biosynthesis . The major urinary metabolites of Fenoprofen are fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

Transport and Distribution

While specific details on the transport and distribution of Fenoprofen calcium dihydrate within cells and tissues are limited, it is known that Fenoprofen is highly bound to plasma proteins . This suggests that it may be distributed in the body through the circulatory system.

Subcellular Localization

The subcellular localization of Fenoprofen calcium dihydrate is not explicitly documented. Given its role in inhibiting enzymes involved in prostaglandin synthesis, it is likely that it interacts with these enzymes at their respective subcellular locations .

特性

IUPAC Name |

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPBLUATTGKZBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31879-05-7 (Parent), 29679-58-1 (Parent) | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045587 | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53746-45-5, 71720-56-4 | |

| Record name | Fenoprofen calcium [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprofen calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fenoprofen Calcium Salt Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROFEN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2CW1QABJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![Benzaldehyde, 3-chloro-, [(3-chlorophenyl)methylene]hydrazone](/img/structure/B1662941.png)